

Isocetyl palmitate chemical structure and properties

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Isocetyl Palmitate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocetyl palmitate, the ester of isocetyl alcohol and palmitic acid, is a widely utilized emollient and skin-conditioning agent in the cosmetic and pharmaceutical industries.[1][2][3] Its chemical properties, including its ability to form a barrier on the skin to retain moisture and its biocompatibility, make it a valuable excipient in topical formulations.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of **isocetyl palmitate**. Furthermore, it delves into its role in drug delivery and presents a summary of its toxicological data. Detailed experimental protocols for its synthesis and analysis are provided to facilitate its application in research and development.

Chemical Structure and Identification

Isocetyl palmitate is the ester formed from the reaction of isocetyl alcohol (14-methylpentadecan-1-ol) and palmitic acid (hexadecanoic acid).[1][2] Its structure is characterized by a long, branched alkyl chain from the alcohol and a long, straight alkyl chain from the fatty acid, contributing to its oily and waxy nature.

Chemical Structure:



Identifier	Value
IUPAC Name	14-methylpentadecyl hexadecanoate[1]
Synonyms	Hexadecanoic acid, isohexadecyl ester; Isohexadecyl palmitate[4]
CAS Number	127770-27-8[1]
Molecular Formula	C32H64O2[4]
Molecular Weight	480.85 g/mol [4]

Physicochemical Properties

Isocetyl palmitate is described as a white to slightly yellow waxy solid or paste at room temperature with a faint odor.[1] It is insoluble in water.[1] While specific quantitative data for **isocetyl palmitate** is not readily available, the properties of similar long-chain fatty acid esters, such as isobutyl palmitate and isohexyl palmitate, can provide an estimation of its characteristics.

Property	Value (for related compounds)
Melting Point	20.00 °C (for Isobutyl Palmitate)[5]
Boiling Point	352.00 to 354.00 °C @ 760.00 mm Hg (for Isobutyl Palmitate)[5]
Density	~0.85 g/cm³ (general for similar esters)
Solubility	Insoluble in water; Soluble in alcohol and oils.[5]

Synthesis of Isocetyl Palmitate

Isocetyl palmitate is synthesized through the esterification of palmitic acid with isocetyl alcohol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid, and is carried out under an inert atmosphere to prevent oxidation.[1] Alternatively, enzymatic synthesis using lipases offers a milder and more specific reaction pathway.



Laboratory-Scale Synthesis Protocol (Acid-Catalyzed)

This protocol describes a general method for the synthesis of a fatty acid ester, adapted for **isocetyl palmitate**.

Step	Procedure
1. Reactant Preparation	In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine palmitic acid (1 molar equivalent) and isocetyl alcohol (1.1 molar equivalents).
2. Solvent & Catalyst Addition	Add toluene or hexane as a solvent to facilitate the removal of water. Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid (e.g., 1-2 mol%).
3. Reaction	Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
4. Work-up	Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
5. Purification	Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram



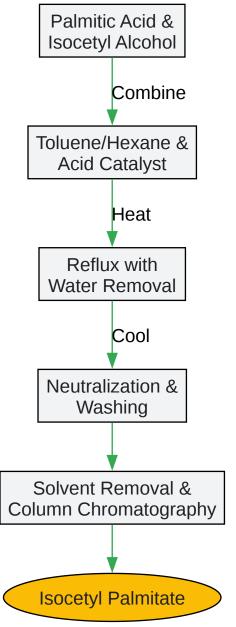


Figure 1: Isocetyl Palmitate Synthesis Workflow

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Figure 1: Isocetyl Palmitate Synthesis Workflow

Analytical Characterization

The purity and identity of **isocetyl palmitate** can be determined using various analytical techniques. Gas chromatography with flame ionization detection (GC-FID) is a standard method for assessing the purity of fatty acid esters. High-performance liquid chromatography (HPLC) can also be used, particularly for analyzing non-volatile impurities. Spectroscopic



methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

The following is a typical GC-FID protocol for the analysis of a fatty acid ester, which can be adapted for **isocetyl palmitate**.

Parameter	Specification	
Column	Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, HP-88)	
Carrier Gas	Helium or Hydrogen	
Flow Rate	Typically 1-2 mL/min	
Oven Temperature Program	Initial temp: ~150°C, ramp to ~250°C at 5- 10°C/min, hold for 10-20 min	
Injector Temperature	~250°C	
Detector Temperature	~280°C (FID)	
Injection Volume	1 μL	
Sample Preparation	Dilute the sample in a suitable solvent like hexane or isooctane.	

Analytical Workflow Diagram



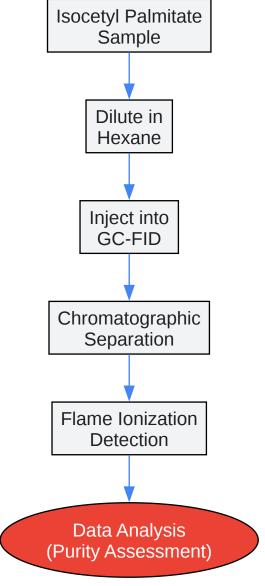


Figure 2: GC-FID Analytical Workflow

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Figure 2: GC-FID Analytical Workflow

Spectroscopic Data

• Infrared (IR) Spectroscopy: The IR spectrum of **isocetyl palmitate** is expected to show a strong characteristic ester carbonyl (C=O) stretching vibration around 1740 cm⁻¹. Strong C-H stretching vibrations from the long alkyl chains will be observed around 2850-2950 cm⁻¹, and a C-O stretching vibration will be present in the 1150-1250 cm⁻¹ region.



- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will show a triplet at approximately 4.0-4.2 ppm corresponding to the -O-CH₂- protons of the isocetyl group. A complex multiplet for the numerous -CH₂- groups of the alkyl chains will dominate the region around 1.2-1.6 ppm. A triplet for the terminal methyl group of the palmitate chain will be seen around 0.88 ppm, along with signals for the methyl groups of the isocetyl chain.
 - ¹³C NMR: The carbon NMR spectrum will show a peak for the ester carbonyl carbon at around 173 ppm. The -O-CH₂- carbon will appear around 65 ppm. The numerous methylene carbons of the alkyl chains will resonate in the range of 20-35 ppm, and the terminal methyl carbons will be observed around 14 ppm.

Role in Drug Development

Isocetyl palmitate is primarily used as an excipient in topical and transdermal drug delivery systems.[1] Its emollient properties help to improve the feel and spreadability of formulations. More importantly, it can act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the main barrier of the skin.[1]

Mechanism of Action in Drug Delivery

The mechanism by which **isocetyl palmitate** enhances skin permeation involves its interaction with the lipid bilayers of the stratum corneum.[1] It can integrate into these lipid layers, disrupting their highly ordered structure and increasing their fluidity.[1] This disruption creates pathways for the diffusion of drug molecules through the skin barrier.

In-Vitro Skin Permeation Study Protocol (Franz Diffusion Cell)

This protocol outlines a standard method for evaluating the effect of **isocetyl palmitate** on the transdermal permeation of a drug.



Step	Procedure	
1. Skin Preparation	Excised human or animal (e.g., rat, pig) skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.	
2. Receptor Medium	The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline), maintained at 32-37°C and constantly stirred.	
3. Formulation Application	The drug formulation containing isocetyl palmitate is applied to the skin surface in the donor compartment. A control formulation without isocetyl palmitate is also tested.	
4. Sampling	At predetermined time intervals, aliquots are withdrawn from the receptor medium for analysis. The withdrawn volume is replaced with fresh receptor medium.	
5. Drug Quantification	The concentration of the drug in the collected samples is quantified using a validated analytical method, such as HPLC. The cumulative amount of drug permeated per unit area is then plotted against time.	

Toxicology and Safety

Isocetyl palmitate is generally considered safe for use in cosmetic and pharmaceutical products.[6] Toxicological data for structurally similar palmitate esters provide evidence of their low toxicity profile.



Test Type	Species	Route	Endpoint	Value (for related palmitate esters)
Acute Oral Toxicity	Rat	Oral	LD50	> 14.4 g/kg (for Cetyl Palmitate)
Acute Dermal Toxicity	Rabbit	Dermal	-	No evidence of toxicity
Skin Irritation	Rabbit	Dermal	-	Non-irritating to minimally irritating
Eye Irritation	Rabbit	Ocular	-	No or very slight ocular irritation

Conclusion

Isocetyl palmitate is a versatile and valuable excipient in the development of topical and transdermal formulations. Its well-characterized properties as an emollient and penetration enhancer, combined with a favorable safety profile, make it a suitable choice for a wide range of applications. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, analysis, and role in drug delivery, offering a valuable resource for researchers and formulation scientists.

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